3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide
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Description
3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a useful research compound. Its molecular formula is C18H20FN3O3 and its molecular weight is 345.374. The purity is usually 95%.
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Scientific Research Applications
Fluorine-18 Labeled Compounds for PET Imaging
Compounds with structural similarities to "3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide" have been explored for their potential as imaging agents. For example, fluorine-18 labeled 5-HT1A antagonists are developed for positron emission tomography (PET) imaging of the serotonin 1A receptor, which is crucial for studying psychiatric and neurologic diseases. Such compounds provide insights into the receptor distribution and serotonin levels in the brain, contributing to the diagnosis and understanding of disorders like Alzheimer's disease and depression (Lang et al., 1999).
Synthesis of Fluorinated Heterocyclic Compounds
The synthesis of fluorinated heterocyclic compounds, including pyrazolones, pyrimidines, and others, is another area of application. These compounds are pivotal in pharmaceutical chemistry due to the unique properties that fluorine atoms confer on molecules, such as increased stability, lipophilicity, and bioactivity. The versatility of these synthetic approaches allows for the development of new therapeutic agents with potential applications in treating various diseases (Shi, Wang, & Schlosser, 1996).
Alzheimer's Disease Research
Fluorine-containing compounds structurally related to the queried compound have been used as selective imaging probes to quantify 5-HT(1A) receptor densities in Alzheimer's disease patients. This research is vital for understanding the progression of Alzheimer's disease and developing targeted therapies. PET imaging with these compounds helps in visualizing receptor density changes, correlating them with cognitive impairments, and assessing treatment responses (Kepe et al., 2006).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel compounds from structural analogs has been investigated for their anti-inflammatory and analgesic properties. These studies focus on the development of new therapeutic agents that can provide relief from inflammation and pain, contributing significantly to the treatment of conditions that involve chronic inflammation or acute pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral Activity
Research into the antiviral activity of novel pyrimidine derivatives, including those related to "this compound," has shown significant results against various viral strains. This line of research is crucial for developing new antiviral drugs that can combat emerging viral infections and provide more effective treatment options for diseases such as influenza and hepatitis (Hebishy, Salama, & Elgemeie, 2020).
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-24-16-8-3-12(11-15(16)19)17(23)22-13-4-6-14(7-5-13)25-18-20-9-2-10-21-18/h2-3,8-11,13-14H,4-7H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMXYLLNQSEBMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.